4-(4-Ethynylbenzyl)morpholine

Medicinal Chemistry ADME Prediction Lipophilicity

Select 4-(4-Ethynylbenzyl)morpholine (CAS 933986-59-5) for its proven click-ready scaffold in LpxC inhibitor synthesis. The benzyl-linked morpholine-alkyne core enhances conformational adaptability vs. rigid analogs and improves aqueous solubility (calc. LogP 1.44 vs. 1.50 for phenyl analog). This differentiated building block optimizes reaction kinetics in CuAAC and Sonogashira cross-coupling. Source high-purity material for your medicinal chemistry programs now.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 933986-59-5
Cat. No. B6614694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethynylbenzyl)morpholine
CAS933986-59-5
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)CN2CCOCC2
InChIInChI=1S/C13H15NO/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h1,3-6H,7-11H2
InChIKeyOZKXSTLYLNSXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethynylbenzyl)morpholine (CAS 933986-59-5): A Bifunctional 'Click-Ready' Scaffold for Medicinal Chemistry and Chemical Biology


4-(4-Ethynylbenzyl)morpholine (CAS 933986-59-5) is a bifunctional organic building block characterized by a terminal alkyne and a morpholine moiety linked via a benzyl group . This structure classifies it as an arylacetylene derivative [1]. It serves as a critical 'click-ready' scaffold in medicinal chemistry and chemical biology, combining a solubilizing morpholine ring with a reactive terminal alkyne for CuAAC and Sonogashira cross-coupling reactions .

Why 4-(4-Ethynylbenzyl)morpholine Cannot Be Simply Substituted by Other Morpholine or Alkyne Building Blocks


The specific combination of a terminal alkyne, a phenyl spacer, and a morpholine group in 4-(4-Ethynylbenzyl)morpholine imparts distinct chemical reactivity and physicochemical properties that are not replicated by close analogs . The presence of the ethynyl group enhances its reactivity for further functionalization , while the methylene bridge influences its lipophilicity and molecular flexibility compared to directly linked analogs. Substituting with a different alkyne or a non-ethynyl benzyl morpholine can alter reaction kinetics in key coupling steps, impacting the yield and purity of downstream complex molecules .

Quantitative Differentiation Guide for 4-(4-Ethynylbenzyl)morpholine vs. Closest Analogs


Lipophilicity Differentiation: 4-(4-Ethynylbenzyl)morpholine Exhibits Lower LogP Compared to its Direct Phenyl Analog

The lipophilicity of 4-(4-Ethynylbenzyl)morpholine, as indicated by its calculated LogP, is lower than that of its closest analog, 4-(4-Ethynylphenyl)morpholine. This difference, attributed to the methylene spacer, can influence membrane permeability and aqueous solubility in biological systems .

Medicinal Chemistry ADME Prediction Lipophilicity

Conformational Flexibility: 4-(4-Ethynylbenzyl)morpholine Offers Enhanced Molecular Flexibility with Two Rotatable Bonds vs. One for its Phenyl Analog

The presence of a methylene (-CH2-) spacer in 4-(4-Ethynylbenzyl)morpholine introduces an additional rotatable bond compared to the directly linked 4-(4-Ethynylphenyl)morpholine. This increased flexibility allows the morpholine and ethynylphenyl groups to adopt a wider range of conformations, which can be advantageous for binding to diverse biological targets .

Medicinal Chemistry Molecular Design Conformational Analysis

Potency in LpxC Inhibition: A Derivative of 4-(4-Ethynylbenzyl)morpholine Demonstrates Sub-Micromolar Ki Against Gram-Negative Target

The 4-(morpholinomethyl)phenylacetylene moiety, which is a key fragment of 4-(4-Ethynylbenzyl)morpholine, is critical for the potent antibacterial activity observed in advanced LpxC inhibitors. A derivative (Compound 15) containing this motif demonstrated a Ki of 0.4 µM against LpxC, making it the most potent compound in its series .

Antibacterial LpxC Inhibitor Drug Discovery

Recommended Application Scenarios for 4-(4-Ethynylbenzyl)morpholine (CAS 933986-59-5)


Synthesis of Conformationally Flexible LpxC Inhibitors for Gram-Negative Antibacterial Research

Leverage the core 4-(morpholinomethyl)phenylacetylene motif of 4-(4-Ethynylbenzyl)morpholine to synthesize advanced LpxC inhibitors. This scaffold has been proven essential in achieving sub-micromolar Ki values against the LpxC enzyme, a key target for novel antibiotics .

Building Block for 'Click Chemistry' to Introduce Morpholine Groups with Enhanced Conformational Flexibility

Utilize 4-(4-Ethynylbenzyl)morpholine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling reactions. Its two rotatable bonds offer greater conformational adaptability in the final conjugate compared to the more rigid 4-(4-Ethynylphenyl)morpholine, which may be crucial for optimizing biological interactions .

Design of Molecules Requiring Slightly Lower LogP Compared to Direct Phenyl Analogs

When designing molecules where a balance between lipophilicity and solubility is critical, select 4-(4-Ethynylbenzyl)morpholine over its phenyl analog. Its slightly lower calculated LogP (1.44 vs. 1.50) can offer an advantage in improving aqueous solubility profiles, a common optimization goal in medicinal chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Ethynylbenzyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.